molecular formula C15H10FNO2 B2528497 N-(4-Fluorobenzyl)phthalimide CAS No. 318-49-0

N-(4-Fluorobenzyl)phthalimide

Cat. No. B2528497
CAS RN: 318-49-0
M. Wt: 255.248
InChI Key: WBYPZQIEVABAGS-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)phthalimide is a compound that is structurally related to various phthalimide derivatives which have been synthesized and studied for their diverse chemical properties and potential applications. The compound itself is not directly mentioned in the provided papers, but its structural analogs have been investigated for properties such as solubility, thermal stability, nonlinear optical properties, enzyme inhibition, and antimicrobial activity .

Synthesis Analysis

The synthesis of phthalimide derivatives typically involves the reaction of phthalimide with various substituents. For example, a new phthalimide-containing diamine was synthesized and polymerized with aromatic tetracarboxylic acid dianhydrides to produce high molecular weight polyimides . Another study reported the synthesis of N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine, which are structurally similar to N-(4-Fluorobenzyl)phthalimide, and characterized by X-ray diffraction, FT-IR, and UV-visible spectroscopy . These methods could potentially be adapted for the synthesis and characterization of N-(4-Fluorobenzyl)phthalimide.

Molecular Structure Analysis

The molecular structure of phthalimide derivatives is often characterized using techniques such as X-ray crystallography, NMR, IR, and Mass spectroscopy. For instance, the crystal structures of some N-4-Fluorobenzoyl phosphoric triamides were investigated by X-ray crystallography . Similarly, the structure of N-[(4-fluorophenyl)sulfanyl]phthalimide was determined using X-ray crystallography and further investigated using DFT methods . These studies provide insights into the molecular conformation, bond lengths, and angles that could be relevant for understanding the structure of N-(4-Fluorobenzyl)phthalimide.

Chemical Reactions Analysis

Phthalimide derivatives can undergo various chemical reactions, including polymerization, oxidation, and ligation with metals. For example, polyimides derived from phthalimide-containing diamines were synthesized through polycondensation reactions . Another study described the oxidation of a phthalimide derivative by ruthenium(III) chloride and its subsequent ligation with ruthenium(II) . These reactions demonstrate the reactivity of phthalimide derivatives and could be indicative of the types of chemical reactions that N-(4-Fluorobenzyl)phthalimide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives, such as solubility, thermal stability, and antimicrobial activity, have been a subject of research. Polyimides derived from phthalimide-containing diamines exhibited high solubility and thermal stability . The nonlinear optical properties of certain phthalimide derivatives were also studied, suggesting potential applications in the field of NLO materials . Additionally, the antimicrobial activity of N-[(4-Fluorophenyl)sulfanyl]phthalimide against various bacteria and fungi was evaluated, showing significant activity against E. coli . These properties are crucial for the potential application of these compounds in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

1. Detection of DNA-Protein Interactions

N-(4-Fluorobenzyl)phthalimide derivatives have been utilized in biochemical research, particularly in studying DNA-protein interactions. An example is the use of solvatochromic fluorescent 4-aminophthalimide, covalently attached to nucleosides, for detecting interactions between DNA and proteins like p53 and single-strand binding proteins. These interactions increase the fluorescence intensity, aiding in the understanding of these complex biological processes (Riedl et al., 2012).

2. Organic Solar Cells

In the field of materials science, N-(4-Fluorobenzyl)phthalimide derivatives have been explored for their potential in enhancing the efficiency of organic solar cells. Research demonstrates that incorporating these compounds as side chains in non-fullerene acceptors can significantly improve power conversion efficiencies, showcasing their utility in renewable energy technologies (Nazari et al., 2018).

3. Synthesis and Bioactivity Studies

In pharmaceutical research, the synthesis of various phthalimide derivatives, including N-(4-Fluorobenzyl)phthalimide, has been extensively studied. These compounds are investigated for their bioactive properties, such as anxiolytic activity, providing insights into new potential therapeutic agents (Hassanzadeh et al., 2008).

4. Development of High-Temperature Polymers

In materials engineering, N-(4-Fluorobenzyl)phthalimide-related compounds have been utilized in the development of thermooxidatively stable polymers. These materials exhibit exceptional thermal stability and are useful in applications that require high-temperature resistance, such as in aerospace or automotive industries (Sundar & Mathias, 1994).

5. Fluoroalkylthiolation in Organic Synthesis

N-(4-Fluorobenzyl)phthalimide derivatives have been developed as efficient reagents in organic synthesis, specifically in the preparation of fluoroalkylthiolated compounds. This application demonstrates the versatility of these compounds in facilitating diverse chemical transformations, contributing to the advancement of synthetic chemistry (Shen et al., 2017).

Future Directions

Phthalimides, including N-(4-Fluorobenzyl)phthalimide, hold a prominent position in medicinal chemistry due to their diverse biological activities . Future research could focus on developing new phthalimide derivatives with improved therapeutic potential .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYPZQIEVABAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)methyl]isoindole-1,3-dione

Synthesis routes and methods

Procedure details

4-Fluorobenzylamine (20 g, 160 mmol) in 10 mL CH2Cl2 was added to phthalic anhydride (5 g, 34 mmol) in 20 mL glacial acetic acid. The reaction was stirred at 100° C. for 4 h as water was collected with a Dean-Stark trap. Solvent was evaporated and the product was obtained by crystallization from ethanol (7.5 g, 87%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
ST Oschatz - 2015 - rosdok.uni-rostock.de
The aim of this work was the development of synthetical strategies for the convenient access of heterocyclic building blocks. First, Pd-catalyzed aminocarbonylative cross coupling …
Number of citations: 3 rosdok.uni-rostock.de

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